
NG-アミノ-L-アルギニン(塩酸塩)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
NG-amino-L-arginine hydrochloride is a novel structural analog of L-arginineNitric oxide is a crucial cellular signaling molecule involved in various physiological processes, including vascular tone modulation, insulin secretion, and neural development .
科学的研究の応用
NG-amino-L-arginine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the mechanisms of nitric oxide synthase inhibition and the role of nitric oxide in various chemical reactions.
Biology: The compound is employed in research to understand the physiological and pathological roles of nitric oxide in biological systems.
Medicine: NG-amino-L-arginine hydrochloride is investigated for its potential therapeutic applications in conditions where nitric oxide plays a critical role, such as cardiovascular diseases and neurodegenerative disorders.
作用機序
NG-アミノ-L-アルギニン塩酸塩は、一酸化窒素合成酵素を阻害することにより効果を発揮します。酵素の活性部位に結合し、L-アルギニンのNOへの変換を防ぎます。この阻害は、酵素内のヘム補欠分子族の共有結合的修飾によって媒介され、不活性化につながります。 この化合物は、神経型、誘導型、内皮型など、さまざまな一酸化窒素合成酵素アイソフォームを選択的に阻害します .
類似化合物:
NG-メチル-L-アルギニン: 一酸化窒素合成酵素の別の阻害剤ですが、NG-アミノ-L-アルギニン塩酸塩に比べて効力は低いです。
ジアミノグアニジン: 同様のメカニズムで一酸化窒素合成酵素を阻害しますが、化学的性質と生物学的活性が異なります。
独自性: NG-アミノ-L-アルギニン塩酸塩は、一酸化窒素合成酵素を阻害する際のその高い効力と選択性のためにユニークです。 NG-メチル-L-アルギニンよりも100〜300倍強力であり、研究および潜在的な治療応用における貴重なツールとなっています .
Safety and Hazards
While specific safety and hazards information for NG-amino-L-Arginine (hydrochloride) was not found, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding dust formation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and keeping containers tightly closed in a dry, cool and well-ventilated place .
生化学分析
Biochemical Properties
NG-amino-L-Arginine (hydrochloride) interacts with nitric oxide synthases (NOSs), specifically nNOS, iNOS, and eNOS . It inhibits these enzymes with Ki values of 0.3, 3, and 2.5 μM, respectively . The inhibition is mediated by covalent alteration of the heme prosthetic group leading to inactivation of the enzyme .
Cellular Effects
NG-amino-L-Arginine (hydrochloride) has significant effects on various types of cells and cellular processes. It potently and stereoselectively induces endothelium-dependent contraction . It also causes concentration-dependent, competitive, and stereoselective antagonism of acetylcholine-elicited relaxation and cyclic GMP accumulation .
Molecular Mechanism
The mechanism of action of NG-amino-L-Arginine (hydrochloride) involves its interaction with nitric oxide synthases (NOSs). It inactivates the citrulline-forming activity of the nNOS, iNOS, and eNOS isoforms . This inactivation is mediated by covalent alteration of the heme prosthetic group, leading to enzyme inactivation .
Temporal Effects in Laboratory Settings
It is known that NG-amino-L-Arginine (hydrochloride) potently and stereoselectively induces endothelium-dependent contraction .
Dosage Effects in Animal Models
In awake animal models of sepsis, treatment with NG-amino-L-Arginine (hydrochloride) showed higher systemic and pulmonary vascular resistance indices and decreased heart rates, cardiac indices, oxygen delivery indices, and oxygen consumption indices when compared with controls . NG-amino-L-Arginine (hydrochloride) also increased mortality rates after endotoxin challenge .
Metabolic Pathways
NG-amino-L-Arginine (hydrochloride) is involved in the nitric oxide synthesis pathway . It inhibits nitric oxide synthases (NOSs), which are involved in catalyzing the production of nitric oxide (NO) from L-arginine .
準備方法
合成経路および反応条件: NG-アミノ-L-アルギニン塩酸塩の合成には、L-アルギニンの修飾が含まれます。このプロセスには通常、L-アルギニンのグアニジン部分へのアミノ基の導入が含まれます。反応条件には、アミノ基の選択的付加を保証するために、特定の試薬と触媒を使用することがよくあります。
工業生産方法: NG-アミノ-L-アルギニン塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模です。 このプロセスは、より高い収率と純度を実現するように最適化されており、多くの場合、目的の製品を単離するために、結晶化やクロマトグラフィーなどの高度な精製技術が採用されています .
化学反応の分析
反応の種類: NG-アミノ-L-アルギニン塩酸塩は、以下を含むいくつかの種類の化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化された誘導体を生成する可能性があります。
還元: 還元反応は、分子内の官能基を修飾し、その活性を変化させる可能性があります。
置換: NG-アミノ-L-アルギニン塩酸塩のアミノ基は、他の官能基によって置換される置換反応に関与する可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されることが多いです。
置換: さまざまな求核剤を、目的の生成物に応じて、置換反応に使用できます。
主な生成物: これらの反応から生成される主な生成物には、NG-アミノ-L-アルギニン塩酸塩のさまざまな誘導体が含まれ、それぞれが独特の化学的性質と生物学的活性を持ちます .
4. 科学研究の応用
NG-アミノ-L-アルギニン塩酸塩は、幅広い科学研究の応用範囲を持っています。
化学: 一酸化窒素合成酵素阻害のメカニズムと、さまざまな化学反応における一酸化窒素の役割を研究するためのツールとして使用されます。
生物学: この化合物は、生物系における一酸化窒素の生理学的および病理学的役割を理解するための研究で使用されています。
医学: NG-アミノ-L-アルギニン塩酸塩は、心血管疾患や神経変性疾患など、一酸化窒素が重要な役割を果たす状態における潜在的な治療応用について調査されています。
類似化合物との比較
NG-methyl-L-arginine: Another inhibitor of nitric oxide synthase, but less potent compared to NG-amino-L-arginine hydrochloride.
Diaminoguanidine: Inhibits nitric oxide synthase through a similar mechanism but has different chemical properties and biological activities.
Uniqueness: NG-amino-L-arginine hydrochloride is unique due to its high potency and selectivity in inhibiting nitric oxide synthase. It is 100- to 300-fold more potent than NG-methyl-L-arginine, making it a valuable tool in research and potential therapeutic applications .
特性
IUPAC Name |
(2S)-2-amino-5-[[amino(hydrazinyl)methylidene]amino]pentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N5O2.ClH/c7-4(5(12)13)2-1-3-10-6(8)11-9;/h4H,1-3,7,9H2,(H,12,13)(H3,8,10,11);1H/t4-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVMJVSXFJRHGQ-WCCKRBBISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)NN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)NN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

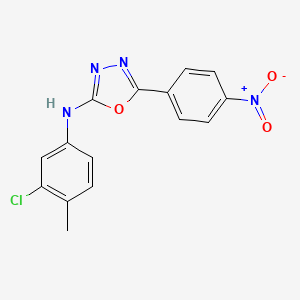
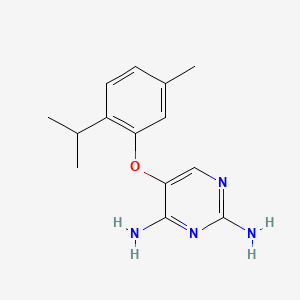
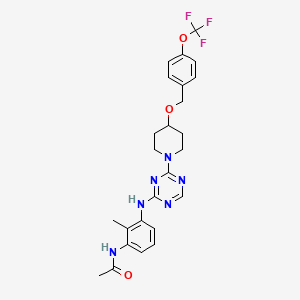
![[(5S)-5,6-dinitrooxyhexyl] (2S)-2-(6-methoxynaphthalen-2-yl)propanoate](/img/structure/B560302.png)
![7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one;dihydrochloride](/img/structure/B560304.png)

![2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B560307.png)
![(S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic Acid](/img/structure/B560309.png)
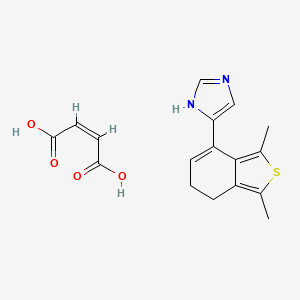
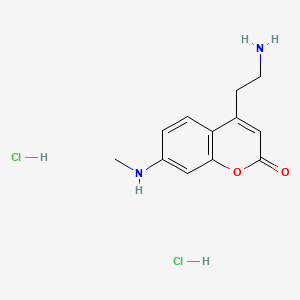
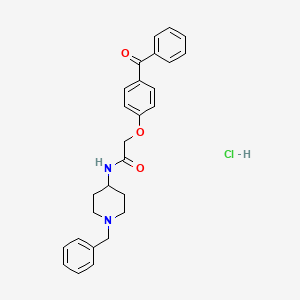
![5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine;dihydrochloride](/img/structure/B560313.png)

